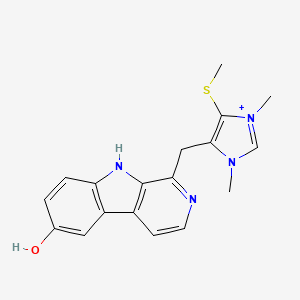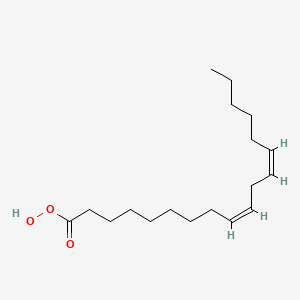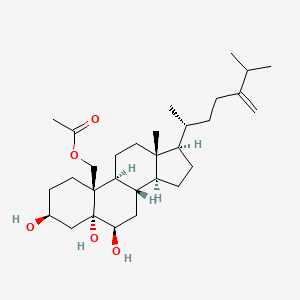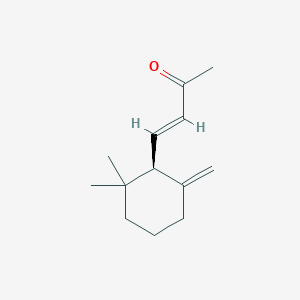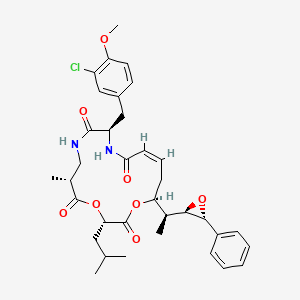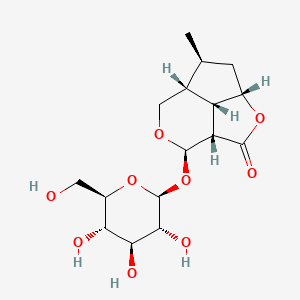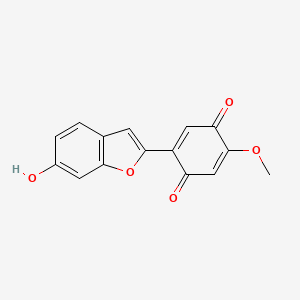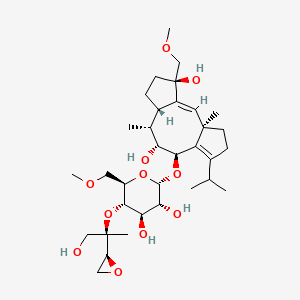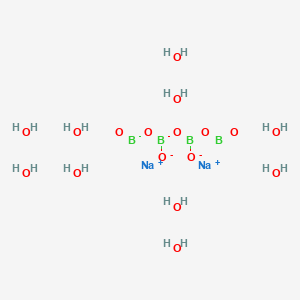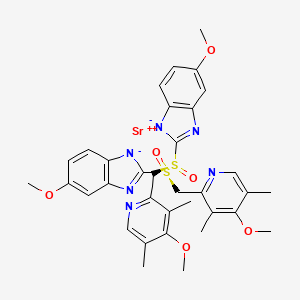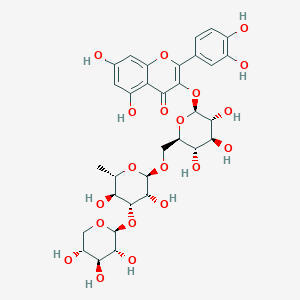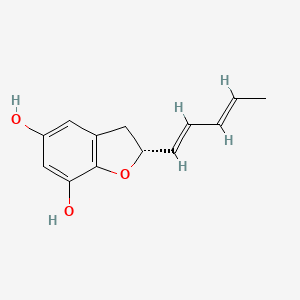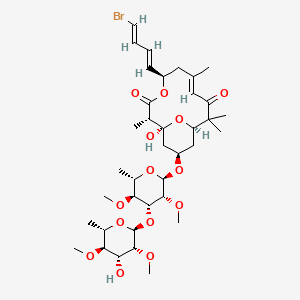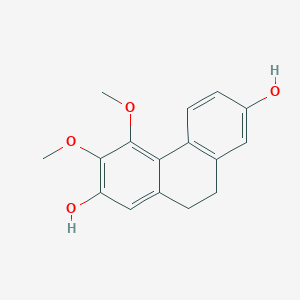
Erianthridin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erianthridin is a natural product found in Catasetum barbatum, Pholidota chinensis, and other organisms with data available.
Scientific Research Applications
Cancer Research and Apoptosis Induction : Erianthridin has shown promise in inducing apoptosis in non-small cell lung cancer cells. This effect is mediated through the suppression of extracellular signal-regulated kinase (ERK) activity, leading to modulation of Bcl-2 family protein levels and upregulation of apoptosis protein markers like cleaved caspase-3 and cleaved poly-ADP-ribose polymerase (Boonjing et al., 2020).
Molecular Characterization : Erianthridin has been isolated alongside other compounds like erianol from the orchid Eria convallarioides. Its structural characterization contributes to understanding its potential applications in pharmaceuticals (Majumder & Kar, 1989).
Phytotoxicity and Cellular Effects : Studies on the phytotoxicity of erianthridin reveal its potential as a bioherbicide, with observed effects such as electrolyte leakage, chlorophyll loss, and photobleaching in plant tissues. However, its moderate cytotoxicity to mammalian cells requires careful consideration for its use in agriculture (Valencia-Islas et al., 2002).
Antiplatelet Aggregation Properties : Erianthridin has shown significant anti-aggregation activities in studies involving antiplatelet tests with various aggregation inducers. This suggests its potential therapeutic application in treating cardiovascular diseases (Chen, Huang & Teng, 2000).
properties
Product Name |
Erianthridin |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
NWPBSPADEDDKAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
synonyms |
9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene erianthridin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



